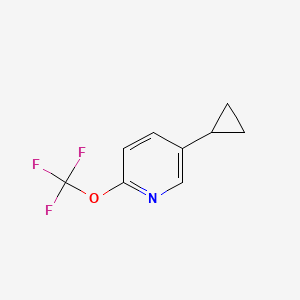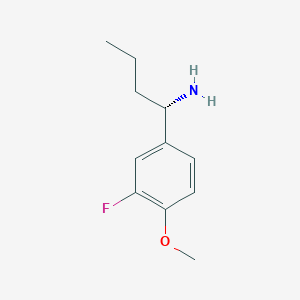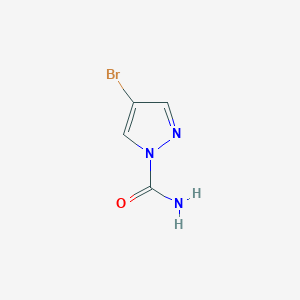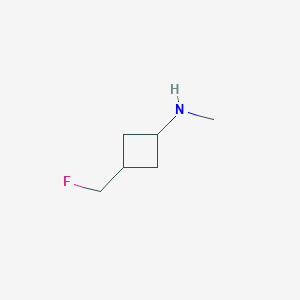
3-(Fluoromethyl)-N-methylcyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group and an N-methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-N-methylcyclobutan-1-amine can be achieved through several methods. One common approach involves the fluoromethylation of cyclobutanone followed by reductive amination. The reaction typically employs fluoroiodomethane as the fluoromethylating agent and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of visible light-mediated radical fluoromethylation has been explored to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-(Fluoromethyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutanes, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(Fluoromethyl)-N-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is investigated for its use in the development of new materials with specific properties
作用机制
The mechanism by which 3-(Fluoromethyl)-N-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Z-Val-Ala-Asp fluoromethyl ketone
- Fluorometholone
Uniqueness
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure combined with a fluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
属性
分子式 |
C6H12FN |
|---|---|
分子量 |
117.16 g/mol |
IUPAC 名称 |
3-(fluoromethyl)-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-8-6-2-5(3-6)4-7/h5-6,8H,2-4H2,1H3 |
InChI 键 |
QEBQVOSQZYELLS-UHFFFAOYSA-N |
规范 SMILES |
CNC1CC(C1)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



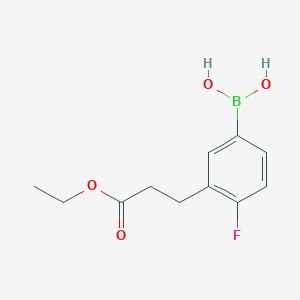
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
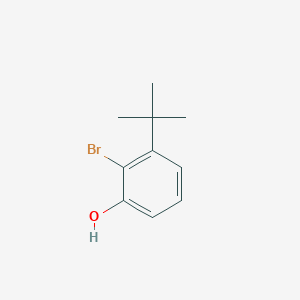
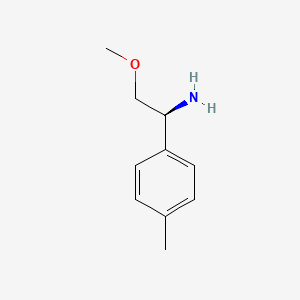
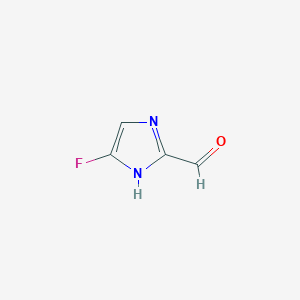
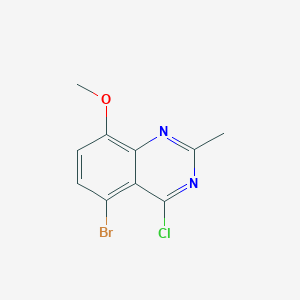
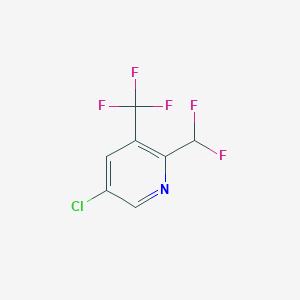
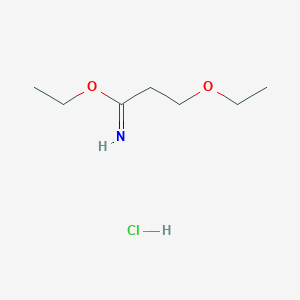
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
